Cas no 4664-08-8 (3,4-Pyridinedicarboxylic anhydride)

3,4-Pyridinedicarboxylic anhydride 化学的及び物理的性質
名前と識別子
-
- Furo[3,4-c]pyridine-1,3-dione
- Pyridine-3,4-dicarboxylic anhydride
- 3,4-Pyridinedicarboxylic acid anhydride
- 3,4-PYRIDINEDICARBOXYLIC ANHYDRIDE
- 3,4-Pyridinecarboxylic anhydride
- Cinchomeronic anhydride
- 1H,3H-furo[3,4-c]pyridine-1,3-dione
- Pyridine-3,4-dicarboxylicanhydride
- NSC127964
- KFKMGUPDWTWQFM-UHFFFAOYSA-N
- furano[3,4-c]pyridine-1,3-dione
- Cinchomeronsaureanhydrid
- PubChem17186
- 1,3-Dihydrofuro[3,4-c]pyridine-1,3-dione
- Pyridine-3,4-dicarboxyic anhydride
- pyridine 3,4-dicarboxylic acid anhydride
- UNII-NUG58X2BRB
- PB17052
- 3,4-Pyridinecarboxylic acid anhydride
- 3,4-pyridine dicarboxylic acid anhydride
- 4664-08-8
- Cinchomeronic acid anhydride
- SY039488
- DTXSID20963628
- AC-907/25014353
- 3,4-Pyridinedicarboxylic anhydride, 97%
- J-511231
- FT-0635388
- NSC-127964
- 3,4-pyridine-dicarboxylic acid anhydride
- NUG58X2BRB
- AKOS005254488
- MFCD00010680
- 3,4-Pyridinedicarboxylicanhydride
- FURO(3,4-C)pyridine-1,3-dione
- 466-48-8
- AC-17858
- PYRIDINE-3,4-DICARBOXYLIC ACID ANHYDRIDE
- EN300-70000
- P10022
- CS-W007774
- AMY23392
- Methyl1,2-dihydro-2-oxopyridine-4-carboxylate
- SCHEMBL310315
- DB-012713
- 3,4 Pyridine dicarboxylic acid anhydride
- STL555765
- 4664-o8-8
- DB-352660
- BBL101968
- 3,4-Pyridinedicarboxylic anhydride
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- MDL: MFCD00010680
- インチ: 1S/C7H3NO3/c9-6-4-1-2-8-3-5(4)7(10)11-6/h1-3H
- InChIKey: KFKMGUPDWTWQFM-UHFFFAOYSA-N
- ほほえんだ: O1C(C2C([H])=NC([H])=C([H])C=2C1=O)=O
計算された属性
- せいみつぶんしりょう: 149.01100
- どういたいしつりょう: 149.011
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 11
- 回転可能化学結合数: 0
- 複雑さ: 214
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 56.3
- ひょうめんでんか: 0
- 疎水性パラメータ計算基準値(XlogP): 0.2
じっけんとくせい
- 色と性状: はくしょくふんまつ
- 密度みつど: 1.6±0.1 g/cm3
- ゆうかいてん: 75-77 ºC
- ふってん: 334.6°C at 760 mmHg
- フラッシュポイント: 156.2±20.4 °C
- 屈折率: 1.622
- すいようせい: Decomposes in water.
- PSA: 56.26000
- LogP: 0.39220
- かんど: Moisture Sensitive
- じょうきあつ: 0.0±0.7 mmHg at 25°C
- ようかいせい: 自信がない
3,4-Pyridinedicarboxylic anhydride セキュリティ情報
-
記号:
- シグナルワード:Warning
- 危害声明: H315-H319-H335
- 警告文: P261-P305 + P351 + P338
- WGKドイツ:3
- 危険カテゴリコード: R36/37/38
- セキュリティの説明: S26-S37/39
-
危険物標識:
- リスク用語:R36/37/38
- 危険レベル:IRRITANT
- ちょぞうじょうけん:Inert atmosphere,2-8°C
3,4-Pyridinedicarboxylic anhydride 税関データ
- 税関コード:2934999090
- 税関データ:
中国税関番号:
2934999090概要:
2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、コンポーネント内容、使用
要約:
2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
3,4-Pyridinedicarboxylic anhydride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-70000-2.5g |
1H,3H-furo[3,4-c]pyridine-1,3-dione |
4664-08-8 | 95% | 2.5g |
$20.0 | 2023-02-12 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD4107-25g |
Furo[3,4-c]pyridine-1,3-dione |
4664-08-8 | 97% | 25g |
¥645.0 | 2024-04-18 | |
TRC | P991905-1g |
3,4-Pyridinedicarboxylic Anhydride |
4664-08-8 | 1g |
$69.00 | 2023-05-17 | ||
TRC | P991905-10g |
3,4-Pyridinedicarboxylic Anhydride |
4664-08-8 | 10g |
$207.00 | 2023-05-17 | ||
TRC | P991905-50g |
3,4-Pyridinedicarboxylic Anhydride |
4664-08-8 | 50g |
$816.00 | 2023-05-17 | ||
Fluorochem | 045245-1g |
3,4-Pyridinecarboxylic acid anhydride |
4664-08-8 | 97% | 1g |
£10.00 | 2022-03-01 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBY2010096-10G |
1H,3H-furo[3,4-c]pyridine-1,3-dione |
4664-08-8 | 97% | 10g |
¥ 330.00 | 2023-04-13 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBY2010096-25G |
1H,3H-furo[3,4-c]pyridine-1,3-dione |
4664-08-8 | 97% | 25g |
¥ 712.00 | 2023-04-13 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD4107-5g |
Furo[3,4-c]pyridine-1,3-dione |
4664-08-8 | 97% | 5g |
¥173.0 | 2024-04-18 | |
TRC | P991905-25g |
3,4-Pyridinedicarboxylic Anhydride |
4664-08-8 | 25g |
$454.00 | 2023-05-17 |
3,4-Pyridinedicarboxylic anhydride 関連文献
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J. E. Saxton Nat. Prod. Rep. 1984 1 21
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4. Synthesis of 11-amino-substituted-9-methoxy-5-methyl-6H-pyrido[4,3-b]-carbazolesIsbelle Praly-Deprez,Christian Rivalle,Christiane Huel,Jean Belehradek,Claude Paoletti,Emile Bisagni J. Chem. Soc. Perkin Trans. 1 1991 3165
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Charlotte M. Miller,Florence O. McCarthy RSC Adv. 2012 2 8883
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Robert J. Smets,Eveline Torfs,Filip Lemière,Paul Cos,Davie Cappoen,Kourosch Abbaspour Tehrani Org. Biomol. Chem. 2019 17 2923
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Yassin H. Andaloussi,Andrey A. Bezrukov,Debobroto Sensharma,Michael J. Zaworotko CrystEngComm 2023 25 4175
3,4-Pyridinedicarboxylic anhydrideに関する追加情報
3,4-Pyridinedicarboxylic Anhydride: A Comprehensive Overview
3,4-Pyridinedicarboxylic anhydride, also known by its CAS number 4664-08-8, is a significant compound in the field of organic chemistry. This compound is a derivative of pyridine, a six-membered aromatic heterocycle with one nitrogen atom. The anhydride form of 3,4-pyridinedicarboxylic acid is widely recognized for its versatile applications in both academic research and industrial settings. Recent studies have highlighted its potential in drug discovery, material science, and catalytic processes, making it a focal point for researchers worldwide.
The structure of 3,4-pyridinedicarboxylic anhydride consists of two carboxyl groups attached to the 3 and 4 positions of the pyridine ring. This arrangement imparts unique electronic properties to the molecule, enabling it to participate in various chemical reactions. The compound is synthesized through a series of well-established methods, including oxidation and cyclization processes. Recent advancements in synthetic chemistry have led to more efficient and environmentally friendly routes for its production, which has significantly enhanced its accessibility for large-scale applications.
In terms of physical properties, 3,4-pyridinedicarboxylic anhydride is a crystalline solid with a melting point of approximately 180°C. Its solubility in common solvents such as water and organic solvents varies depending on the solvent's polarity and the compound's functional groups. This property makes it suitable for use in various solution-based reactions and purification techniques. Moreover, the compound exhibits moderate stability under standard conditions but can undergo hydrolysis in the presence of water or strong acids/bases to regenerate the corresponding dicarboxylic acid.
The applications of 3,4-pyridinedicarboxylic anhydride are vast and diverse. In pharmaceutical research, it serves as a valuable building block for constructing bioactive molecules with potential therapeutic effects. For instance, recent studies have explored its role in designing inhibitors for enzymes involved in cancer progression and neurodegenerative diseases. Its ability to form stable amide bonds with amino acids or other nitrogen-containing compounds makes it an ideal candidate for drug design.
In material science, 3,4-pyridinedicarboxylic anhydride has been employed as a precursor for synthesizing advanced materials such as polyamides and metal-organic frameworks (MOFs). These materials exhibit exceptional mechanical strength and thermal stability, making them suitable for use in high-performance applications like aerospace components and energy storage devices. Furthermore, the compound's aromaticity and electron-withdrawing groups contribute to its potential as a ligand in coordination chemistry, enabling the formation of metal complexes with unique magnetic and catalytic properties.
The latest research on 3,4-pyridinedicarboxylic anhydride has focused on its role in catalytic processes. Scientists have discovered that when used as a catalyst or catalyst precursor, it can significantly enhance the efficiency of various organic transformations. For example, recent studies have demonstrated its effectiveness in promoting aldol reactions and Michael additions under mild conditions. These findings underscore its potential as a sustainable alternative to traditional catalysts, particularly in green chemistry initiatives.
In conclusion, 3,4-pyridinedicarboxylic anhydride (CAS No: 4664-08-8) is a multifaceted compound with remarkable chemical properties and diverse applications. Its role as a building block in organic synthesis, coupled with its suitability for advanced materials and catalytic processes, positions it as a key player in modern chemical research. As ongoing studies continue to uncover new avenues for its utilization, this compound is poised to make even greater contributions to scientific progress.
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